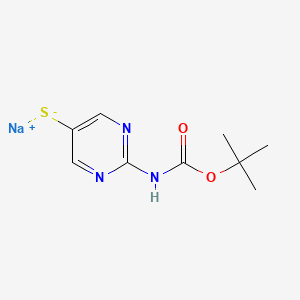

Sodium 2-((tert-butoxycarbonyl)amino)pyrimidine-5-thiolate

説明

Sodium 2-((tert-butoxycarbonyl)amino)pyrimidine-5-thiolate (CAS 883231-23-0) is a pyrimidine derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at position 2 and a thiolate group at position 5, stabilized by a sodium counterion. This compound is widely utilized in organic synthesis and pharmaceutical research due to its dual functionality: the Boc group provides amine protection for selective deprotection, while the thiolate moiety serves as a nucleophile in coupling or substitution reactions . Its sodium salt form enhances solubility in polar solvents, making it advantageous for aqueous-phase reactions.

特性

分子式 |

C9H12N3NaO2S |

|---|---|

分子量 |

249.27 g/mol |

IUPAC名 |

sodium;2-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-5-thiolate |

InChI |

InChI=1S/C9H13N3O2S.Na/c1-9(2,3)14-8(13)12-7-10-4-6(15)5-11-7;/h4-5,15H,1-3H3,(H,10,11,12,13);/q;+1/p-1 |

InChIキー |

BOBPGTBBHWPYCQ-UHFFFAOYSA-M |

正規SMILES |

CC(C)(C)OC(=O)NC1=NC=C(C=N1)[S-].[Na+] |

製品の起源 |

United States |

準備方法

合成経路および反応条件

これは、水酸化ナトリウムなどの塩基の存在下で、ジ-tert-ブチルジカルボナート(Boc2O)を使用して達成できます . この反応は、通常、制御された温度条件下で、水性または有機溶媒中で行われます。

工業的生産方法

この化合物の工業的生産には、従来のバッチプロセスと比較して、より効率的で汎用性があり、持続可能なアプローチを提供するフローマイクロリアクターシステムの使用が含まれる場合があります . これらのシステムにより、反応条件を正確に制御できるため、最終生成物の収率と純度が向上します。

化学反応の分析

科学研究への応用

2-(tert-ブトキシカルボニル)アミノピリミジン-5-チオラートナトリウムは、科学研究でいくつかの用途があります。

化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。

生物学: 酵素メカニズムとタンパク質相互作用の研究に使用されます。

医学: 神経保護および抗炎症特性の可能性について調査されています.

工業: 医薬品や農薬の生産に使用されます.

科学的研究の応用

Sodium 2-((tert-butoxycarbonyl)amino)pyrimidine-5-thiolate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential neuroprotective and anti-inflammatory properties.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

作用機序

類似の化合物との比較

類似の化合物

2-(tert-ブトキシカルボニル)アミノピリミジン-5-チオール: 構造は似ていますが、チオラート基がありません。

tert-ブトキシカルボニル保護アミノ酸: BOC保護基を共有していますが、コア構造が異なります.

独自性

2-(tert-ブトキシカルボニル)アミノピリミジン-5-チオラートナトリウムは、BOC保護基とチオラート官能基の組み合わせによって独特です。この二重の特徴により、さまざまな分野で選択的な反応と用途が可能になり、合成化学および医薬品化学における汎用性の高い化合物となっています。

類似化合物との比較

Functional Group Analysis and Reactivity

The table below compares key structural and functional attributes of Sodium 2-((tert-butoxycarbonyl)amino)pyrimidine-5-thiolate with similar pyrimidine derivatives:

Key Differences and Research Findings

Reactivity in Cross-Coupling Reactions: The boronic acid derivative (CAS 883231-25-2) is tailored for Suzuki-Miyaura couplings due to its boronic acid group, enabling C–C bond formation. In contrast, Sodium 2-((tert-butoxycarbonyl)amino)pyrimidine-5-thiolate participates in nucleophilic thiol-ene or SN2 reactions via its thiolate group . Brominated analogs (e.g., CAS 1235451-38-3, 886365-79-3) are preferred for palladium-catalyzed couplings (e.g., Buchwald-Hartwig) or nucleophilic aromatic substitutions (SNAr), leveraging bromine as a leaving group .

Solubility and Stability: Sodium 2-((tert-butoxycarbonyl)amino)pyrimidine-5-thiolate exhibits superior water solubility compared to neutral boronic acids or brominated derivatives. This property is critical for reactions in aqueous or mixed-solvent systems . The sulfonyl chloride derivative (CAS 1823329-26-5) is highly reactive but less stable in moisture, requiring anhydrous conditions .

Protection-Deprotection Strategies :

- Compounds with Boc groups (e.g., CAS 883231-23-0, 1235451-38-3) allow selective deprotection under acidic conditions (e.g., TFA), enabling stepwise synthesis of complex molecules. Unprotected amines (e.g., CAS 886365-79-3, 31402-54-7) are prone to undesired side reactions unless carefully controlled .

Pharmaceutical Relevance: Sodium 2-((tert-butoxycarbonyl)amino)pyrimidine-5-thiolate has been used as a building block in angiotensin II receptor antagonists, as evidenced by its role in intermediate synthesis for tetrahydroisoquinoline derivatives .

生物活性

Sodium 2-((tert-butoxycarbonyl)amino)pyrimidine-5-thiolate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by a pyrimidine ring substituted with a thiol group and a tert-butoxycarbonyl (Boc) amino group. The synthesis typically involves the reaction of pyrimidine derivatives with thiolating agents under controlled conditions to yield the desired thiolate form.

Synthesis Overview

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Pyrimidine derivative + Boc-amine | Solvent (e.g., DMF), heat | 70% |

| 2 | Reaction with thiolating agent | Ambient temperature, stirring | 85% |

Antimicrobial Activity

Research indicates that sodium 2-((tert-butoxycarbonyl)amino)pyrimidine-5-thiolate exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains, particularly Gram-positive bacteria.

Table: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Streptococcus pneumoniae | 1 µg/mL |

| Enterococcus faecalis | 0.25 µg/mL |

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In a study involving human cancer cell lines, sodium 2-((tert-butoxycarbonyl)amino)pyrimidine-5-thiolate showed promising results in inhibiting cell proliferation.

Case Study: MDA-MB-231 Cell Line

In a specific study on the MDA-MB-231 triple-negative breast cancer cell line:

- IC50 : 0.126 µM

- Effect : Induced apoptosis and arrested the cell cycle at the G2/M phase.

- Mechanism : The compound was found to inhibit EGFR phosphorylation, suggesting a targeted mechanism against cancer proliferation pathways.

The biological activity of sodium 2-((tert-butoxycarbonyl)amino)pyrimidine-5-thiolate can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis.

- Cell Cycle Arrest : It effectively halts cell division in cancer cells by interfering with critical signaling pathways.

- Reactive Oxygen Species (ROS) Induction : Increased ROS levels lead to oxidative stress in target cells, contributing to its cytotoxic effects.

Structure-Activity Relationship (SAR)

Understanding the SAR of sodium 2-((tert-butoxycarbonyl)amino)pyrimidine-5-thiolate is crucial for optimizing its biological activity. Modifications to the pyrimidine ring or the thiol group can significantly affect potency and selectivity.

Key Findings from SAR Studies

- Substituent Effects : Larger or more electron-donating groups on the pyrimidine ring enhance antimicrobial activity.

- Thiol Group Variability : Different thiol substituents can alter the compound's reactivity and biological profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。